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Compound of Interest

Compound Name: 2-Acetoxybenzophenone

CAS No.: 138711-39-4

Cat. No.: B142188 Get Quote

Executive Summary
2-Acetoxybenzophenone (2-ABP) serves as a quintessential model for studying the Photo-

Fries rearrangement, a reaction where an aryl ester converts into a hydroxyaryl ketone upon

UV excitation. Unlike simple phenyl acetate, 2-ABP incorporates a benzophenone moiety,

acting as an internal triplet sensitizer. This unique structure allows researchers to probe the

competition between intersystem crossing (ISC), radical pair recombination, and solvent cage

dynamics.

This guide details the mechanistic pathways, synthesis protocols, and experimental

frameworks required to utilize 2-ABP in photochemical research and drug development

(specifically in "caged" compound design).

Part 1: The Mechanistic Foundation
The Photo-Fries Rearrangement
Upon irradiation with UV light (typically 290–320 nm), 2-acetoxybenzophenone undergoes

homolytic cleavage of the ester C-O bond. This process is distinct from thermal Fries

rearrangement (which requires Lewis acids) and proceeds via a radical mechanism.[1]

The Pathway:

Excitation: Absorption of a photon promotes the molecule to the Singlet excited state (
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).

Intersystem Crossing (ISC): Rapid ISC (

ps) converts the

state to the Triplet state (

), facilitated by the heavy oxygen atoms and the carbonyl nature of the benzophenone core.

Bond Cleavage: The

state undergoes

-cleavage (Norrish Type I-like) to form a radical pair within a solvent cage: the
benzophenone-2-oxyl radical and the acetyl radical.

Recombination:

In-Cage (Dominant): The radicals recombine at the ortho or para positions of the ring. Due

to the proximity in the cage, the ortho product (2-hydroxy-3-acetylbenzophenone) is

kinetically favored.

Cage Escape: If the radicals diffuse apart, they may abstract hydrogen from the solvent,

leading to the formation of 2-hydroxybenzophenone (the phenol) and acetic acid.

The "Latent Stabilizer" Effect
2-ABP is technically a pro-photostabilizer. The starting material (ester) absorbs UV but is

photochemically active. The product of the rearrangement, 2-hydroxybenzophenone, is a highly

efficient UV absorber that dissipates energy as heat via Excited State Intramolecular Proton

Transfer (ESIPT). Thus, 2-ABP transforms from a reactive species into a photostable protectant

upon exposure.

Part 2: Visualization of Pathways
The following diagram illustrates the competitive pathways governing the photochemistry of 2-

ABP.
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Caption: Mechanistic flow of 2-acetoxybenzophenone photolysis showing the divergence

between in-cage recombination (Fries products) and cage escape (Phenol).

Part 3: Experimental Protocols
Synthesis of 2-Acetoxybenzophenone
Objective: To synthesize high-purity 2-ABP for photochemical study.

Reagents:

2-Hydroxybenzophenone (10 mmol)

Acetic Anhydride (15 mmol)
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Pyridine (Catalytic amount or solvent)

Dichloromethane (DCM)

Protocol:

Dissolution: Dissolve 1.98 g (10 mmol) of 2-hydroxybenzophenone in 10 mL of anhydrous

DCM in a round-bottom flask.

Acylation: Add 1.53 g (15 mmol) of acetic anhydride, followed by 0.5 mL of pyridine.

Reflux: Stir the mixture under reflux (approx. 40°C) for 4 hours. Monitor via TLC (Eluent: 20%

Ethyl Acetate/Hexane) until the starting phenol spot disappears.

Quench: Cool to room temperature and pour the mixture into 50 mL of ice water to hydrolyze

excess anhydride.

Extraction: Extract with DCM (3 x 20 mL). Wash the organic layer with 1M HCl (to remove

pyridine), followed by saturated NaHCO₃ and brine.

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from ethanol to

yield white crystals.

Validation: IR should show ester carbonyl stretch (~1760 cm⁻¹) and absence of broad OH

stretch.

Photolysis & Quantum Yield Determination
Objective: To measure the efficiency of the rearrangement.

Protocol:

Sample Prep: Prepare a

M solution of 2-ABP in cyclohexane (degassed with Argon for 20 mins to remove

which quenches triplets).
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Irradiation: Place in a quartz cuvette. Irradiate using a Rayonet reactor or Hg-Xe lamp

equipped with a 313 nm bandpass filter.

Actinometry: Run a parallel sample of Potassium Ferrioxalate actinometer to determine

photon flux.

Analysis: At defined intervals (0, 5, 10, 20 mins), analyze aliquots via HPLC (C18 column,

MeOH/Water gradient).

Calculation:

Part 4: Data Summary & Solvent Effects
The product distribution in the photo-Fries rearrangement is highly sensitive to solvent viscosity

and polarity.

Solvent Parameter Effect on Mechanism Predicted Major Product

High Viscosity (e.g., Glycerol)
Increases "Cage Effect";

radicals cannot escape.
Ortho-Isomer (Rearrangement)

Low Viscosity (e.g., Hexane)

Allows some diffusion, but non-

polar nature favors tight

ion/radical pairs.

Ortho-Isomer

High Polarity (e.g., Acetonitrile)
Stabilizes separated radical

ions; increases cage escape.

Phenol (2-

Hydroxybenzophenone)

Solid State (Polymer Matrix) Rigid cage prevents diffusion. Ortho-Isomer (High Selectivity)

Part 5: Applications in Drug Development
Caged Compounds (Photoremovable Protecting
Groups)
While 2-ABP itself is a probe, its chemistry underpins the design of caged neurotransmitters

and prodrugs.
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Concept: A bioactive molecule (e.g., a carboxylic acid drug) is esterified to a benzophenone

derivative.

Release: Upon UV irradiation, the photo-Fries mechanism cleaves the ester bond. If the

conditions favor "cage escape" (hydrolysis), the free drug is released.

Advantage: The benzophenone chromophore has a high extinction coefficient and well-

defined triplet chemistry, making the release quantum yield predictable.

Polymer Stabilization
In drug packaging and delivery devices, 2-ABP derivatives are incorporated into polymers (like

PVC or Polycarbonate). They act as sacrificial stabilizers.

Mechanism:[1][2][3][4][5] The polymer coating initially contains the ester (transparent). Upon

exposure to sunlight, it rearranges to the hydroxy-benzophenone, which then acts as a

permanent UV filter, protecting the drug product inside from photodegradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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